Z-Phe-Ala-diazomethylketone
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H22N4O4 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1 |
InChI-Schlüssel |
QMPATRQNERZOMF-YJBOKZPZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Z-Phe-Ala-diazomethylketone (Z-FA-DMK): A Dual-Action Modulator for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phe-Ala-diazomethylketone (Z-FA-DMK), a dipeptide diazomethylketone, is emerging as a significant research tool in the study of neurodegenerative diseases, particularly Alzheimer's disease (AD). This small molecule exhibits a compelling dual mechanism of action. It directly interferes with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD, and it also modulates cellular protein clearance pathways.[1][2][3] At low micromolar concentrations, Z-FA-DMK acts as a weak inhibitor of the lysosomal cysteine proteases, cathepsin B and L. Paradoxically, this mild inhibition leads to an upregulation of active cathepsin levels, enhancing the lysosomal degradation of pathological protein aggregates such as Aβ42 and hyperphosphorylated tau (PHF-τ).[1] Concurrently, Z-FA-DMK has been shown to directly bind to Aβ42 monomers and small oligomers, effectively inhibiting the formation of neurotoxic higher-order oligomers and fibrils.[2][3][4] This technical guide provides a comprehensive overview of Z-FA-DMK, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in neurodegenerative disease research.
Mechanism of Action
Z-FA-DMK's therapeutic potential in neurodegenerative diseases stems from its ability to tackle the challenge of pathological protein aggregation on two fronts: inhibiting formation and promoting clearance.
Direct Inhibition of Amyloid-β Aggregation
Studies utilizing mass spectrometry and ion mobility spectrometry have demonstrated that Z-FA-DMK directly interacts with the Aβ42 peptide.[2][3] It binds to Aβ42 monomers and small oligomers, thereby disrupting the aggregation cascade. This interaction not only prevents the formation of larger, neurotoxic oligomers, such as dodecamers, but can also remodel pre-existing oligomeric structures.[2][3][4] Furthermore, electron microscopy has confirmed that Z-FA-DMK inhibits the formation of mature Aβ42 fibrils.[2][3]
Enhancement of Lysosomal Proteolysis
Z-FA-DMK is a weak, reversible inhibitor of cathepsin B, a key lysosomal protease.[1] While potent inhibition of cathepsins can be detrimental, the mild inhibition by Z-FA-DMK at low micromolar concentrations triggers a compensatory cellular response. This results in the upregulation and enhanced maturation of multiple cathepsin isoforms within lysosomes.[1] The elevated levels of active cathepsins boost the cell's capacity to degrade and clear misfolded and aggregated proteins, including Aβ42 and PHF-τ, which are central to the pathology of Alzheimer's disease.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of Z-FA-DMK.
| Parameter | Value | Target/System | Reference |
| IC50 | 9.4 ± 2.4 µM | Cathepsin B | [1] |
Signaling Pathways and Experimental Workflows
Z-FA-DMK's Dual Mechanism of Action in Alzheimer's Disease
Caption: Dual mechanism of Z-FA-DMK in Alzheimer's disease pathology.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo evaluation of Z-FA-DMK in an AD mouse model.
Workflow for In Vitro Aβ42 Aggregation Assays
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Z-Phe-Ala-diazomethylketone in Cathepsin Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-diazomethylketone (Z-FA-DMK or PADK) is a peptide-based irreversible inhibitor of cysteine cathepsins, particularly noted for its activity against cathepsin B and L. As a diazomethylketone, its mechanism of action involves the alkylation of the active site cysteine residue, forming a stable thioether bond and leading to irreversible inactivation of the enzyme. Cathepsins are a group of proteases that play crucial roles in lysosomal protein degradation and are implicated in various physiological and pathological processes, including apoptosis, immune response, and cancer. Understanding the inhibitory profile of compounds like this compound is vital for research into these processes and for the development of potential therapeutic agents.
These application notes provide a detailed experimental protocol for assessing the inhibitory effect of this compound on cathepsin activity using a fluorometric assay.
Data Presentation
The inhibitory activity of this compound against various cathepsins is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cathepsin Isoform | IC50 (µM) | Comments | Reference |
| Cathepsin B | 7 - 10 | Weak inhibitor. | [1] |
| Cathepsin L | Weak Inhibition | Specific IC50 value not readily available in the literature, but it is characterized as a weak inhibitor. | [1] |
| Cathepsin K | Not Reported | - | |
| Cathepsin S | Not Reported | - | |
| Cathepsin D | Not Applicable | This compound is a cysteine protease inhibitor and is not expected to inhibit aspartyl proteases like Cathepsin D. |
Experimental Protocols
This section details the methodology for a fluorometric assay to determine the inhibitory activity of this compound against a representative cysteine cathepsin, Cathepsin B. The principles of this protocol can be adapted for other cysteine cathepsins by using their respective specific substrates.
Materials and Reagents
-
Enzyme: Recombinant human Cathepsin B
-
Inhibitor: this compound (PADK, Z-FA-DMK)
-
Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), 2 mM EDTA, 5 mM DTT, pH 5.5
-
Inhibitor Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~360-380 nm and emission at ~460 nm.
-
Hardware: 96-well black, flat-bottom microplates.
Experimental Workflow Diagram
Caption: A streamlined workflow for the cathepsin inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium acetate buffer containing 2 mM EDTA. Adjust the pH to 5.5. Immediately before use, add DTT to a final concentration of 5 mM.
-
Cathepsin B Working Solution: Dilute the stock solution of recombinant human Cathepsin B in the assay buffer to the desired final concentration (e.g., 1-5 nM). Keep the enzyme solution on ice.
-
Z-RR-AMC Substrate Stock Solution: Prepare a 10 mM stock solution of Z-RR-AMC in DMSO.
-
Z-RR-AMC Working Solution: Dilute the stock solution in assay buffer to a final concentration of 20 µM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 10 nM). Then, dilute these DMSO solutions into the assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1% (v/v).
-
-
Assay Procedure:
-
Set up the 96-well plate as follows for a final volume of 100 µL per well:
-
Blank (No Enzyme): 50 µL of assay buffer + 50 µL of substrate working solution.
-
Positive Control (No Inhibitor): 25 µL of assay buffer + 25 µL of Cathepsin B working solution + 50 µL of substrate working solution.
-
Inhibitor Wells: 25 µL of inhibitor solution (at various concentrations) + 25 µL of Cathepsin B working solution + 50 µL of substrate working solution.
-
-
Add the assay buffer, inhibitor solutions, and enzyme solution to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Signaling Pathway
Inhibition of Cathepsin B-Mediated Apoptosis
Cathepsin B, when released from the lysosome into the cytoplasm, can participate in the intrinsic pathway of apoptosis. One of its key roles in this process is the cleavage of the pro-apoptotic Bcl-2 family member, Bid, into its truncated form, tBid. tBid then translocates to the mitochondria, where it promotes the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade, ultimately leading to apoptosis. This compound, by irreversibly inhibiting Cathepsin B, can block this cascade.
Caption: this compound inhibits cytosolic Cathepsin B, preventing Bid cleavage and subsequent apoptosis.
References
Application Notes and Protocols for Z-Phe-Ala-diazomethylketone in Lysosomal Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-diazomethylketone (Z-FA-DMK), also known as PADK, is a cell-permeable dipeptide derivative that acts as a modulator of lysosomal function. While initially characterized as a weak, irreversible inhibitor of the cysteine proteases Cathepsin B and Cathepsin L, subsequent research has revealed a more nuanced activity profile. At low concentrations, Z-FA-DMK has been shown to enhance the levels of active lysosomal cathepsins, thereby promoting the clearance of aggregated proteins associated with neurodegenerative diseases, such as amyloid-beta (Aβ) and phosphorylated tau (PHF-τ).[1][2] This positive modulatory effect on the lysosomal pathway makes Z-FA-DMK a valuable tool for studying lysosomal function and its role in neuronal health and disease. Unlike its chloromethylketone (CMK) analog, Z-FA-DMK has been reported to be non-toxic to cells.[3]
These application notes provide an overview of the use of Z-FA-DMK in neuronal models to study lysosomal function, including its mechanism of action, protocols for its use, and methods for assessing its effects.
Mechanism of Action
Z-FA-DMK's primary mechanism in enhancing lysosomal function at low concentrations is believed to involve the upregulation of lysosomal enzymes.[1][2] While the precise signaling pathway has not been fully elucidated, a plausible mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5][6] Activation of TFEB leads to the coordinated expression of genes involved in lysosome formation and function, ultimately enhancing the cell's capacity to degrade and clear protein aggregates and other cellular debris.
Proposed Signaling Pathway for Z-FA-DMK-Mediated Lysosomal Enhancement
Caption: Proposed signaling cascade for Z-FA-DMK in neurons.
Data Presentation
The following tables summarize the quantitative data available for Z-FA-DMK and its effects on lysosomal function.
Table 1: In Vitro Efficacy of Z-FA-DMK (PADK) in Neuronal Cultures
| Cell/Tissue Type | Concentration | Duration | Observed Effect | Reference |
| Organotypic rat hippocampal slice cultures | 10 µM | 4 days (daily treatment) | Increased levels of active cathepsin isoforms. | [2] |
Table 2: In Vivo Efficacy of Z-FA-DMK (PADK)
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| APPSwInd Transgenic Mice (Alzheimer's Model) | 20 mg/kg | Intraperitoneal | Daily | 3- to 10-fold increase in cathepsin B activity. | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of Z-FA-DMK on lysosomal function in neurons are provided below.
Experimental Workflow for Studying Z-FA-DMK in Neuronal Models
Caption: General workflow for in vitro studies of Z-FA-DMK.
Protocol 1: Treatment of Neuronal Cells with Z-FA-DMK
Objective: To treat cultured neuronal cells with Z-FA-DMK to study its effects on lysosomal function.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Appropriate cell culture medium and supplements.
-
This compound (Z-FA-DMK).
-
Dimethyl sulfoxide (B87167) (DMSO), sterile.
-
Phosphate-buffered saline (PBS), sterile.
Procedure:
-
Cell Culture:
-
Culture neuronal cells to the desired confluency (typically 70-80%) in appropriate culture vessels. For SH-SY5Y cells, differentiation into a neuronal phenotype can be induced by treatment with retinoic acid.
-
-
Preparation of Z-FA-DMK Stock Solution:
-
Prepare a stock solution of Z-FA-DMK (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the Z-FA-DMK stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., a starting concentration of 10 µM can be used based on published data).[2] A dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM) is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Z-FA-DMK concentration).
-
Remove the old medium from the cells and replace it with the medium containing Z-FA-DMK or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the specific assay being performed. For studies on protein aggregate clearance, longer incubation times may be necessary.
-
Protocol 2: Cathepsin B and L Activity Assay
Objective: To measure the activity of Cathepsin B and L in neuronal cell lysates after treatment with Z-FA-DMK.
Materials:
-
Neuronal cells treated with Z-FA-DMK (from Protocol 1).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, ensuring it doesn't inhibit cathepsins).
-
Cathepsin B and L activity assay kits (fluorometric kits are widely available and sensitive).
-
Fluorogenic substrates for Cathepsin B (e.g., Z-Arg-Arg-AMC) and Cathepsin L (e.g., Z-Phe-Arg-AMC).
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Cell Lysis:
-
After Z-FA-DMK treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Cathepsin Activity Assay:
-
Follow the manufacturer's instructions for the specific cathepsin activity assay kit.
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add the reaction buffer and the specific fluorogenic substrate for either Cathepsin B or L.
-
Incubate the plate at 37°C for the recommended time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the cathepsin activity, often expressed as relative fluorescence units (RFU) per microgram of protein.
-
Compare the activity in Z-FA-DMK-treated samples to the vehicle-treated control.
-
Protocol 3: Measurement of Lysosomal pH
Objective: To assess changes in lysosomal pH in neurons following Z-FA-DMK treatment.
Materials:
-
Neuronal cells treated with Z-FA-DMK (from Protocol 1).
-
Ratiometric lysosomotropic fluorescent probes (e.g., LysoSensor™ Yellow/Blue DND-160 or Oregon Green Dextran).
-
Live-cell imaging medium.
-
Fluorescence microscope with appropriate filter sets for the chosen probe.
-
Image analysis software.
Procedure:
-
Probe Loading:
-
After Z-FA-DMK treatment, incubate the cells with the ratiometric pH-sensitive probe according to the manufacturer's protocol. This typically involves a loading period followed by a chase period in probe-free medium.
-
-
Live-Cell Imaging:
-
Replace the medium with live-cell imaging medium.
-
Image the cells using a fluorescence microscope. Acquire images at the two different excitation or emission wavelengths required for the ratiometric probe.
-
-
Data Analysis:
-
For each lysosome (visible as a punctum), measure the fluorescence intensity at both wavelengths.
-
Calculate the ratio of the fluorescence intensities.
-
Generate a standard curve by equilibrating probe-loaded cells in buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin).
-
Convert the fluorescence ratios of the experimental samples to pH values using the standard curve.
-
Compare the average lysosomal pH in Z-FA-DMK-treated cells to the vehicle-treated control.
-
Protocol 4: Quantification of Amyloid-Beta (Aβ) Clearance
Objective: To quantify the clearance of exogenously applied or endogenously produced Aβ in neuronal cultures treated with Z-FA-DMK.
Materials:
-
Neuronal cells treated with Z-FA-DMK (from Protocol 1).
-
For exogenous Aβ studies: Synthetic Aβ42 oligomers.
-
For endogenous Aβ studies: Neuronal cells overexpressing a mutant form of amyloid precursor protein (APP).
-
Cell lysis buffer.
-
ELISA kit for human Aβ42.
-
Antibodies for Aβ for immunoblotting or immunocytochemistry.
Procedure:
-
Aβ Treatment (for exogenous studies):
-
After pre-treatment with Z-FA-DMK for a specified time (e.g., 24 hours), add pre-aggregated Aβ42 oligomers to the cell culture medium at a final concentration known to be sub-lethal (e.g., 1-5 µM).
-
Co-incubate for an additional period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the conditioned medium to measure secreted Aβ levels.
-
Lyse the cells to measure intracellular Aβ levels.
-
-
Quantification of Aβ:
-
ELISA: Use a specific ELISA kit to quantify the concentration of Aβ42 in the cell lysates and conditioned medium.
-
Immunoblotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Aβ.
-
Immunocytochemistry: Fix the cells, permeabilize, and stain with an anti-Aβ antibody. Visualize and quantify the intracellular Aβ puncta using fluorescence microscopy.
-
-
Data Analysis:
-
Compare the levels of intracellular and secreted Aβ in Z-FA-DMK-treated cells to the vehicle-treated controls. A decrease in intracellular Aβ and/or an increase in its clearance from the medium would indicate enhanced lysosomal degradation.
-
References
- 1. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic and Chemical Activation of TFEB Mediates Clearance of Aggregated α-Synuclein [ouci.dntb.gov.ua]
- 6. Optical induction of autophagy via Transcription factor EB (TFEB) reduces pathological tau in neurons | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to Cysteine Protease Inhibitors: Z-Phe-Ala-diazomethylketone vs. E-64
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cysteine protease inhibition, two compounds frequently utilized in research are Z-Phe-Ala-diazomethylketone (Z-FA-DMK) and E-64. While both are employed to study the function of these crucial enzymes, they exhibit significant differences in their mechanism, potency, and spectrum of activity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound (Z-FA-DMK) | E-64 |
| Primary Role | Weak cysteine protease inhibitor; positive lysosomal modulator | Potent, broad-spectrum irreversible cysteine protease inhibitor |
| Mechanism of Action | Irreversible covalent modification (alkylation) of the active site cysteine by the diazomethylketone group. | Irreversible covalent modification (formation of a thioether bond) of the active site cysteine by the epoxide ring. |
| Potency | Generally considered a weak inhibitor. | Highly potent inhibitor with low nanomolar efficacy against many targets. |
| Specificity | Primarily targets cathepsins B and L with weak affinity. Also interacts with amyloid-beta peptides. | Broad specificity against a wide range of cysteine proteases including cathepsins, calpains, and papain. |
| Cell Permeability | Reported to be cell-permeable. | E-64 has limited cell permeability. Its ethyl ester prodrug, E-64d, is cell-permeable and is hydrolyzed intracellularly to the active form. |
Quantitative Performance Data
The following table summarizes the available quantitative data on the inhibitory potency of Z-FA-DMK and E-64 against various cysteine proteases. It is important to note that comprehensive inhibitory data for Z-FA-DMK across a wide range of proteases is limited in the literature, reflecting its primary characterization as a weak inhibitor and lysosomal modulator.
| Target Protease | This compound (IC50/Ki) | E-64 (IC50/Ki) |
| Cathepsin B | IC50: 9.4 ± 2.4 µM[1] | Ki: ~5 nM |
| Cathepsin L | Described as a weak inhibitor, specific IC50 not consistently reported. | IC50: 2.5 nM[2] |
| Cathepsin K | No data found | IC50: 1.4 nM[2] |
| Cathepsin S | No data found | IC50: 4.1 nM[2] |
| Calpain | No data found | Inhibits calpain |
| Papain | No data found | IC50: 9 nM[3] |
Mechanisms of Action
This compound (Z-FA-DMK) belongs to the class of diazomethylketone inhibitors. These compounds act as irreversible inhibitors by alkylating the active site cysteine residue of the protease. The diazomethyl group serves as a reactive moiety that, following protonation in the acidic environment of the active site, forms a covalent bond with the thiolate anion of the catalytic cysteine, thereby inactivating the enzyme.[4]
E-64 , on the other hand, is a natural product isolated from Aspergillus japonicus. Its inhibitory activity stems from a trans-epoxysuccinyl group. The epoxide ring is susceptible to nucleophilic attack by the active site cysteine's thiolate anion. This results in the opening of the epoxide ring and the formation of a stable thioether bond, leading to irreversible inhibition of the enzyme.[5]
Visualizing the Mechanisms and Experimental Workflow
Caption: Mechanisms of irreversible inhibition for Z-FA-DMK and E-64.
Caption: General experimental workflow for comparing cysteine protease inhibitors.
Experimental Protocols
In Vitro Cysteine Protease Activity Assay (Fluorometric)
This protocol is designed to determine the IC50 values of Z-FA-DMK and E-64 against a specific cysteine protease, such as Cathepsin L.
Materials:
-
Purified active cysteine protease (e.g., human Cathepsin L)
-
This compound (Z-FA-DMK)
-
E-64
-
Assay Buffer: 20 mM Sodium Acetate, 5 mM Cysteine, 1 mM EDTA, pH 5.5
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Aminomethylcoumarin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve Z-FA-DMK and E-64 in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stocks in DMSO.
-
Prepare the fluorogenic substrate solution in assay buffer at the desired final concentration (e.g., 10 µM).
-
Dilute the purified active cysteine protease in assay buffer to the working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 2 µL of each inhibitor dilution to respective wells.
-
Positive Control (No Inhibitor): Add 2 µL of DMSO.
-
Blank (No Enzyme): Add assay buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the diluted enzyme solution to the test and positive control wells.
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) to monitor the cleavage of the substrate.
-
-
Data Analysis:
-
Subtract the blank readings from all other readings.
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each inhibitor.
-
Concluding Remarks
This compound and E-64 are both valuable tools for studying cysteine proteases, but they serve distinct purposes. E-64 is a potent, broad-spectrum irreversible inhibitor, making it an excellent choice for experiments requiring strong and comprehensive inhibition of cysteine protease activity. Its cell-permeable prodrug, E-64d, is particularly useful for in vivo and cell-based assays.
In contrast, Z-FA-DMK is a weak inhibitor of a narrower range of cysteine proteases. Its primary utility in recent research has shifted towards its role as a positive modulator of lysosomal function and its ability to interfere with protein aggregation, particularly in the context of neurodegenerative diseases.[1][6][7] Researchers should carefully consider their experimental goals when choosing between these two inhibitors. For potent and direct inhibition of cysteine proteases, E-64 or its derivatives are the more appropriate choice. For studies related to lysosomal enhancement or in specific contexts where a weak inhibitor is desired, Z-FA-DMK may be considered.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MNDO study of the mechanism of the inhibition of cysteine proteinases by diazomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Z-Phe-Ala-diazomethylketone and Z-Phe-Ala-CH2F as Cathepsin B Inactivators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used peptide-based inactivators of cathepsin B: Z-Phe-Ala-diazomethylketone (Z-FA-DMK) and Z-Phe-Ala-CH2F (Z-FA-FMK). This document synthesizes experimental data to objectively compare their performance, outlines detailed methodologies for key experiments, and visualizes their mechanisms and experimental workflows.
Executive Summary
Both Z-FA-DMK and Z-FA-FMK are irreversible inhibitors that target the active site of cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases.[1] Experimental evidence indicates that Z-Phe-Ala-CH2F is a significantly more potent inactivator of human cathepsin B than this compound.[2] This enhanced potency is primarily attributed to a tighter initial binding to the enzyme.[2] While both compounds are valuable research tools, their differing potencies and potential off-target effects, particularly concerning cellular toxicity and effects on T-cell proliferation, are critical considerations for experimental design and interpretation.[3][4]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the inhibition of cathepsin B by Z-FA-DMK and Z-FA-FMK. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Parameter | This compound (Z-FA-DMK) | Z-Phe-Ala-CH2F (Z-FA-FMK) | Key Insights |
| Potency | Weak inhibitor[5] | 30-fold more potent inactivator than Z-FA-DMK[2] | Z-FA-FMK exhibits significantly higher potency. |
| IC50 | 9.4 ± 2.4 µM[5] | Not explicitly found as a direct IC50 value | An IC50 value is available for Z-FA-DMK, indicating micromolar range inhibition. |
| Ki | Not explicitly found | 1.5 µM[6][7] | The lower Ki of Z-FA-FMK indicates tighter binding to cathepsin B, which is the primary reason for its higher potency.[2] |
| kinact | Little difference compared to Z-FA-FMK[2] | Little difference compared to Z-FA-DMK[2] | The rate of covalent bond formation is similar for both inhibitors. |
| Inhibition Type | Irreversible[5] | Irreversible[8] | Both inhibitors form a covalent bond with the active site cysteine of cathepsin B. |
Mechanism of Action
Both Z-FA-DMK and Z-FA-FMK are mechanism-based inhibitors that irreversibly inactivate cathepsin B through covalent modification of the active site cysteine residue (Cys29). The inactivation process can be depicted as a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the active site of cathepsin B, forming an enzyme-inhibitor complex (E-I). The strength of this initial binding is represented by the inhibition constant (Ki).
-
Irreversible Inactivation: Following initial binding, the reactive diazomethylketone or fluoromethylketone moiety of the inhibitor covalently reacts with the thiol group of the active site cysteine. This step is characterized by the inactivation rate constant (kinact).
The higher potency of Z-FA-FMK stems from a more favorable initial binding (lower Ki) to the cathepsin B active site.[2]
Experimental Protocols
Determination of Kinetic Parameters (kinact and Ki) for Irreversible Inhibitors
The following protocol, based on the Kitz and Wilson method, can be used to determine the kinetic parameters for the irreversible inhibition of cathepsin B.[9][10]
1. Reagents and Materials:
-
Purified human cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 2 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (7-amino-4-methylcoumarin) or Z-Phe-Arg-AMC.[11]
-
Inhibitors: this compound (Z-FA-DMK) and Z-Phe-Ala-CH2F (Z-FA-FMK) stock solutions in DMSO.
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
2. Procedure:
-
Enzyme Activation: Pre-incubate cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full activation.
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed concentration of activated cathepsin B.
-
Add varying concentrations of the inhibitor (Z-FA-DMK or Z-FA-FMK) to the wells. Include a control with no inhibitor (DMSO vehicle only).
-
Initiate the reaction by adding the fluorogenic substrate. The final substrate concentration should be close to its Km value.
-
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C. Monitor the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes). The rate of the reaction will decrease over time as the enzyme is inactivated.
3. Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the reaction velocity (ln(v)) against time. The slope of this plot gives the apparent first-order rate constant of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I]) At low inhibitor concentrations ([I] << Ki), the plot of kobs versus [I] will be linear, and the slope of this line will be kinact/Ki, the second-order rate constant of inactivation.
Comparative Effects on Signaling Pathways
Cathepsin B is a key player in several cellular signaling pathways, notably those involved in apoptosis and inflammation. Its release from the lysosome into the cytosol can trigger a cascade of events leading to programmed cell death.
Apoptosis
Cytosolic cathepsin B can initiate apoptosis through multiple mechanisms, including the cleavage of Bid to truncated Bid (tBid), which in turn activates the mitochondrial apoptotic pathway.[12][13][14] It can also degrade anti-apoptotic Bcl-2 family proteins.[12]
While both Z-FA-DMK and Z-FA-FMK are expected to inhibit these cathepsin B-mediated apoptotic events, their differing potencies and potential off-target effects can lead to distinct cellular outcomes. For instance, in some cellular contexts, Z-FA-FMK has been shown to inhibit apoptosis, likely through its potent inhibition of cathepsins and certain caspases.[1][15] Conversely, a related compound, Z-FA-CMK, has been reported to induce apoptosis at low concentrations and necrosis at higher concentrations, highlighting the critical role of the reactive group in determining the cellular response.[4] Z-FA-DMK, being a weaker cathepsin B inhibitor, may have less pronounced effects on these pathways at similar concentrations.[5]
NF-κB Signaling
Cathepsin B has also been implicated in the regulation of the NF-κB signaling pathway, a central regulator of inflammation.[16][17] Inhibition of cathepsin B has been shown to reduce NF-κB activation in certain models.[18]
Studies on human T-cell proliferation have revealed a stark difference between the two inhibitors. Z-FA-FMK readily inhibits anti-CD3-induced T-cell proliferation, an effect that is not observed with Z-FA-DMK.[3] This suggests that Z-FA-FMK may have a more significant impact on inflammatory signaling pathways in immune cells, although this effect might also be linked to oxidative stress rather than direct cathepsin B inhibition.[3]
Conclusion
Z-Phe-Ala-CH2F (Z-FA-FMK) is a substantially more potent irreversible inactivator of cathepsin B than this compound (Z-FA-DMK), a difference primarily driven by its higher binding affinity. This makes Z-FA-FMK a more effective tool for achieving significant cathepsin B inhibition at lower concentrations. However, researchers should be mindful of its potential off-target effects and its distinct impact on cellular processes such as T-cell proliferation compared to Z-FA-DMK. The choice between these two inhibitors should be guided by the specific experimental goals, the required level of cathepsin B inhibition, and careful consideration of their differential cellular activities. The provided experimental protocols offer a framework for the precise characterization and comparison of these and other cathepsin B inactivators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of cathepsin B-mediated apoptosis in fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB protects from the lysosomal pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]
- 18. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity in Action: A Comparative Analysis of Z-Phe-Ala-diazomethylketone Analogues as Modulators of Lysosomal Activity
A new class of non-peptidic lysosomal modulators, derived from Z-Phe-Ala-diazomethylketone (PADK), has demonstrated stereoselective activity in enhancing cellular protein clearance pathways. This comparison guide delves into the synthesis, stereoselectivity, and modulatory effects of these promising compounds, offering valuable insights for researchers in neurodegenerative disease and drug development.
A study published in ACS Medicinal Chemistry Letters details the development of non-peptidic analogues of PADK, a known weak inhibitor of cathepsins B and L, with the aim of improving its drug-like properties while retaining its ability to upregulate lysosomal enzymes. The research highlights a lead compound, SD1002, and its diastereomers, revealing a clear structure-activity relationship where the stereochemistry at specific chiral centers dictates the compound's efficacy in modulating lysosomal function. This guide provides a comprehensive overview of the experimental data and methodologies from this pivotal study.
Quantitative Comparison of Modulatory Activity
The inhibitory activity of the parent compound PADK and its non-peptidic analogs against cathepsin B was assessed to understand the relationship between direct enzyme inhibition and the observed lysosomal enhancement. The data clearly indicates that potent inhibition of cathepsin B is not a prerequisite for the beneficial lysosomal modulatory effects.
| Compound | Cathepsin B IC50 (μM)[1] |
| This compound (PADK) | 9.4 ± 2.4 |
| SD1002 | > 100 |
| SD1003 | 11.2 ± 1.9 |
| CA074me (Control) | 0.10 ± 0.02 |
The lead non-peptidic analog, SD1002, showed negligible inhibition of cathepsin B, yet it produced a significant enhancement of cathepsin levels in hippocampal slice cultures.[1] This finding suggests a mechanism of action distinct from direct enzyme inhibition, focusing instead on the modulation of lysosomal trafficking and maturation pathways.
Further investigation into the stereochemistry of SD1002 revealed a striking difference in the modulatory activity of its diastereomers. The synthesis of these isomers allowed for a direct comparison, demonstrating the critical role of specific stereocenters in eliciting the desired biological response. This stereoselectivity underscores the specific nature of the interaction between these compounds and their cellular targets.
Experimental Protocols
Synthesis of this compound Analogues (SD1002 and its Diastereomers)
The synthesis of the non-peptidic lead compound SD1002 and its diastereomers was achieved through a multi-step process. The general scheme involves the formation of a key amino alcohol intermediate, followed by acylation and deprotection steps. The stereochemistry of the final products was controlled by the selection of the appropriate chiral starting materials.
General Synthetic Scheme for SD1002 and its Diastereomers:
Figure 1: Synthetic workflow for SD1002 and its diastereomers.
Detailed steps for the synthesis of the lead compound SD1002 are as follows:
-
Formation of the Amino Alcohol: The synthesis commenced with the conversion of commercially available Boc-L-phenylalanine to a protected amino alcohol intermediate.
-
Reductive Amination: The intermediate amino alcohol underwent reductive amination with benzaldehyde (B42025) to yield a secondary amine.
-
Acylation: The resulting amine was acylated using benzyloxycarbonyl chloride (Cbz-Cl) to introduce the Z-group.
-
Deprotection: Finally, removal of the protecting groups yielded the target non-peptidic analog, SD1002.
The diastereomers were synthesized following a similar route, starting from the corresponding stereoisomers of the initial amino acid.
Cathepsin B Inhibition Assay
The enzymatic activity of cathepsin B in the presence of the test compounds was determined using a fluorometric assay.
-
Enzyme and Substrate: Purified human liver cathepsin B and the fluorogenic substrate Z-Arg-Arg-AMC were used.
-
Assay Buffer: The assay was performed in a buffer containing 100 mM sodium acetate, 1 mM EDTA, and 4 mM dithiothreitol (B142953) (DTT), at pH 5.5.
-
Incubation: The enzyme was pre-incubated with various concentrations of the test compounds for 15 minutes at room temperature.
-
Reaction Initiation: The reaction was initiated by the addition of the substrate.
-
Measurement: The fluorescence of the cleaved product (AMC) was measured over time using a fluorescence plate reader with excitation at 380 nm and emission at 460 nm.
-
Data Analysis: IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway of Lysosomal Modulation
The modulatory activity of this compound analogs is believed to stem from their ability to enhance the trafficking and maturation of lysosomal proteases, such as cathepsin B. This leads to an overall increase in the proteolytic capacity of the lysosome, thereby promoting the clearance of aggregated proteins, a hallmark of many neurodegenerative diseases.
Figure 2: Proposed signaling pathway for lysosomal modulation.
The proposed mechanism involves the analog interacting with components of the endosomal-lysosomal pathway. This interaction is thought to facilitate the transport and processing of pro-cathepsin B into its active, mature form within the lysosome. The resulting increase in active cathepsin B levels enhances the lysosome's ability to degrade and clear pathogenic protein aggregates. The stereoselective nature of this activity suggests a specific binding interaction with a protein involved in this trafficking or maturation process.
Conclusion
The non-peptidic analogs of this compound represent a promising new avenue for the development of therapeutics for neurodegenerative diseases. Their unique mechanism of action, which involves the positive modulation of lysosomal function rather than direct enzyme inhibition, offers a potentially safer and more effective strategy for enhancing cellular protein clearance. The pronounced stereoselectivity of their modulatory activity provides a clear direction for future drug design and optimization efforts, emphasizing the importance of precise stereochemical control in achieving the desired therapeutic effect. Further research into the specific molecular targets of these compounds will be crucial in fully elucidating their mechanism of action and advancing their clinical potential.
References
A Comparative Guide to Proteinase Inhibitors: Z-Phe-Ala-diazomethylketone vs. Pepstatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used proteinase inhibitors, Z-Phe-Ala-diazomethylketone (PADK) and Pepstatin. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific applications.
Overview
This compound (PADK) is recognized as a weak inhibitor of the cysteine proteases cathepsin B and L.[1] Its mechanism of action is complex, with some studies suggesting it can enhance lysosomal cathepsin levels at low concentrations.[1] Beyond its role as a proteinase inhibitor, PADK has garnered significant attention for its ability to interfere with the aggregation of amyloid-beta 42 (Aβ42), a peptide strongly implicated in Alzheimer's disease.[2][3][4]
Pepstatin, on the other hand, is a potent and specific inhibitor of aspartic proteases.[5] It is a competitive and reversible inhibitor that targets a range of enzymes including pepsin, renin, cathepsin D, and HIV proteases.[5][6][7] The inhibitory activity of pepstatin is attributed to a unique amino acid residue called statine, which mimics the transition state of the enzyme's substrate.[5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and Pepstatin against various proteinases. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Inhibitory Activity of this compound (PADK)
| Target Proteinase | Inhibitor Concentration (IC50) |
| Cathepsin B | 9.4 ± 2.4 μM[1] |
Table 2: Inhibitory Activity of Pepstatin
| Target Proteinase | Substrate | Inhibitor Concentration (IC50/Ki) |
| Pepsin | Hemoglobin | 4.5 nM (IC50)[8] |
| Pepsin | Casein | 150 nM (IC50)[8] |
| Proctase | Hemoglobin | 6.2 nM (IC50)[8] |
| Acid Protease | Hemoglobin | 260 nM (IC50)[8] |
| Human Renin | ~15 μM (IC50)[6] | |
| Human Renin | 1.3 x 10⁻¹⁰ M (Ki)[9] | |
| HIV Protease | ~2 μM (IC50)[6] | |
| Cathepsin D | ~40 μM (IC50)[6] | |
| Cathepsin D | < 0.1 nM (IC50) | |
| Cathepsin E | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys-(Dnp)-D-Arg-NH2 | 0.0001 µM (IC50)[7] |
Mechanism of Action
The mechanisms by which these two inhibitors function are fundamentally different, targeting distinct classes of proteinases.
Caption: Comparative mechanisms of action for PADK and Pepstatin.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency. Below are representative protocols for assaying the activity of cysteine and aspartic proteases.
Protocol 1: Cysteine Protease (Cathepsin B) Inhibition Assay
This protocol is adapted from commercially available kits and published literature.[10][11][12][13]
Objective: To determine the inhibitory effect of a compound on Cathepsin B activity.
Materials:
-
Purified Cathepsin B enzyme
-
Cathepsin B Reaction Buffer (e.g., containing DTT for enzyme activation)
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC or Z-Phe-Arg-AMC)[14][15][16][17]
-
Test inhibitor (e.g., this compound)
-
Control inhibitor (e.g., E-64)
-
96-well microtiter plate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified Cathepsin B to the desired concentration in pre-warmed Cathepsin B Reaction Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor and the control inhibitor in the reaction buffer.
-
Reaction Setup:
-
To the wells of the 96-well plate, add the diluted inhibitors.
-
Add the diluted Cathepsin B enzyme solution to the wells containing the inhibitors.
-
Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: Prepare the fluorogenic substrate solution in the reaction buffer and add it to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) at 37°C for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percent inhibition relative to the control (enzyme without inhibitor) and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for a typical cysteine protease inhibition assay.
Protocol 2: Aspartic Protease (Cathepsin D) Inhibition Assay
This protocol is based on commercially available kits and published research.[18][19][20]
Objective: To determine the inhibitory effect of a compound on Cathepsin D activity.
Materials:
-
Purified Cathepsin D enzyme
-
Cathepsin D Reaction Buffer
-
Fluorogenic Substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA)[21][22][23]
-
Test inhibitor (e.g., Pepstatin)
-
96-well microtiter plate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Cathepsin D, the fluorogenic substrate, and serial dilutions of the test inhibitor in the appropriate reaction buffer.
-
Reaction Setup:
-
Add the diluted test inhibitor to the wells of the 96-well plate.
-
Add the diluted Cathepsin D enzyme to the wells.
-
Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
-
Substrate Addition: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: After incubation, measure the end-point fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm for MCA-based substrates).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration compared to the control and determine the IC50 value.
Caption: Experimental workflow for a typical aspartic protease inhibition assay.
Signaling Pathways
The proteinases targeted by these inhibitors are involved in various cellular signaling pathways. For instance, Cathepsin D has been implicated in apoptotic signaling.[18] Pepstatin A, by inhibiting cathepsins, can suppress the differentiation of osteoclasts through the blockade of ERK signaling and the inhibition of NFATc1 expression.[5]
Caption: Pepstatin A's inhibitory effect on osteoclast differentiation pathway.
Conclusion
This compound and Pepstatin are valuable tools for studying proteinase function, each with distinct specificities and potencies. PADK is a weak, irreversible inhibitor of certain cysteine proteases with additional effects on protein aggregation, making it relevant for neurodegenerative disease research. Pepstatin is a potent, reversible inhibitor of aspartic proteases, widely used as a benchmark inhibitor for this class of enzymes. The choice between these two inhibitors will ultimately depend on the specific proteinase class being targeted and the research question at hand. The provided experimental protocols offer a starting point for researchers to quantitatively assess the efficacy of these and other inhibitors in their own experimental systems.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pepstatin - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Cysteine Cathepsin Expression in the Central Nervous System of Aged Wild-Type and Cathepsin-Deficient Mice | MDPI [mdpi.com]
- 18. Cathepsin D Activity Assay Kit (Fluorometric) (ab65302/K143-100) | Abcam [abcam.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. abcam.com [abcam.com]
- 21. Characterization of New Fluorogenic Substrates for the Rapid and Sensitive Assay of Cathepsin E and Cathepsin D [jstage.jst.go.jp]
- 22. Cathepsin D/E Substrate, Fluorogenic - Creative Enzymes [creative-enzymes.com]
- 23. Fluorogenic Substrates for Cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cysteine Protease Inhibitors: Z-Phe-Ala-diazomethylketone vs. its Chloromethyl Ketone Analog
In the landscape of cysteine protease inhibitors, particularly those targeting cathepsins, peptide-based compounds with reactive electrophilic "warheads" have proven to be invaluable tools for biochemical research. This guide provides a detailed comparison of the inhibitory potency of two such compounds: Z-Phe-Ala-diazomethylketone (PADK) and its corresponding chloromethyl ketone analog, Z-Phe-Ala-chloromethylketone (Z-FA-CMK). This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the reactivity and application of these irreversible inhibitors.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target Enzyme | Inhibitory Potency (IC50) | Potency Comparison | Stability Note |
| This compound (PADK) | Cathepsin B | 7–10 μM[1] | - | Stable in the presence of high concentrations of dithiothreitol (B142953) (DTT)[2] |
| Z-Phe-Ala-chloromethylketone (Z-FA-CMK) | Cathepsin B | Not explicitly quantified in cited studies | More reactive (potent) than this compound[2] | Rapidly degraded by thiols like dithiothreitol (DTT)[2] |
Mechanism of Action: Irreversible Covalent Inhibition
Both this compound and Z-Phe-Ala-chloromethylketone function as irreversible inhibitors of cysteine proteases. Their mechanism of action involves the specific recognition of the enzyme's active site, facilitated by the peptide backbone (Z-Phe-Ala), followed by the covalent modification of the active site cysteine residue by the reactive diazomethyl or chloromethyl ketone group. This alkylation of the catalytic cysteine residue leads to the irreversible inactivation of the enzyme.
Experimental Protocols
The determination of the inhibitory potency of these compounds typically involves a fluorometric enzyme activity assay. Below is a generalized protocol for assessing the inhibition of cathepsin B.
Objective: To determine the IC50 value of an inhibitor against cathepsin B.
Materials:
-
Purified human or bovine cathepsin B
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer (pH can be optimized, e.g., pH 6.0), containing 1 mM EDTA and 5 mM Dithiothreitol (DTT)[3][4]
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (Nα-CBZ-Arginyl-Arginine-7-amido-4-methylcoumarin) or Z-Phe-Arg-AMC[1][3]
-
Inhibitors: this compound and Z-Phe-Ala-chloromethylketone, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~350-360 nm, Emission: ~440-460 nm)[3]
Procedure:
-
Enzyme Activation: Pre-incubate the cathepsin B enzyme solution in the assay buffer to ensure the active site cysteine is in its reduced, active state.
-
Inhibitor Incubation: In the wells of the microplate, add varying concentrations of the inhibitor to the activated enzyme solution. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25-37°C) to allow for the inhibitory reaction to occur.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorometer and measure the increase in fluorescence over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic regression) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Discussion and Conclusion
The primary difference in the inhibitory potency between this compound and its chloromethyl ketone analog lies in the reactivity of their electrophilic groups. The chloromethyl ketone is a more potent inactivator of human cathepsin B than the diazomethyl ketone[2]. This is attributed to the chloromethyl group being a better leaving group, facilitating the alkylation of the active site cysteine.
However, this increased reactivity comes with a trade-off in stability. The chloromethyl ketone analog is susceptible to rapid degradation by thiols, such as the dithiothreitol commonly used in assay buffers to maintain the activity of cysteine proteases[2]. In contrast, the diazomethyl ketone is significantly more stable under these conditions[2].
-
Z-Phe-Ala-chloromethylketone is the more potent inhibitor of cathepsin B.
-
This compound offers greater stability, particularly in the presence of reducing agents like DTT, which can be an advantage in certain experimental designs.
The choice between these two inhibitors will therefore depend on the specific requirements of the experiment. For applications requiring maximal and rapid inhibition where the presence of thiols can be controlled or is of short duration, the chloromethyl ketone may be preferred. For studies requiring longer incubation times or in experimental systems where the stability of the inhibitor is a concern, the diazomethyl ketone presents a more robust option.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Z-Phe-Ala-diazomethylketone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. Z-Phe-Ala-diazomethylketone, a valuable tool in neurodegenerative disease research, contains a diazomethylketone functional group. This structural feature is shared with diazomethane (B1218177), a compound known for its potential toxicity and explosive nature.[1][2][3] Due to the inherent risks associated with this chemical class, a structured and cautious approach to disposal is essential.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and necessary safety measures. The information below is primarily derived from safety protocols for diazomethane and should be considered applicable to this compound due to the shared functional group.
| Precaution Category | Specific Recommendations | Rationale |
| Personal Protective Equipment (PPE) | Wear a laboratory coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves. | To prevent skin and eye contact with the potentially toxic and irritant compound.[1] |
| Work Environment | All handling and disposal procedures must be conducted in a properly functioning chemical fume hood. | To mitigate the risk of inhaling the highly toxic vapors.[1] |
| Equipment | Use glassware free of scratches or sharp edges. Plastic equipment (e.g., funnels, pipettes) is preferred where possible. | Rough surfaces and certain metals can trigger the explosive decomposition of diazo compounds.[1][2] |
| Storage | If storage is unavoidable, keep in an ethereal solution in a tightly stoppered, parafilm-sealed bottle in a freezer. Avoid cryogenic storage. | To minimize decomposition and the risk of explosion. Storage is generally discouraged.[1] |
| Incompatible Materials | Avoid contact with alkali metals, strong acids, and some drying agents (e.g., CaCl2, MgSO4). | These materials can cause violent reactions or explosions.[1][4] |
Experimental Protocol for Disposal
The following step-by-step protocol details the chemical inactivation (quenching) and subsequent disposal of this compound. This procedure is adapted from the recommended method for neutralizing diazomethane.[1]
Objective: To safely neutralize the reactive diazomethylketone functional group prior to disposal.
Materials:
-
This compound waste solution
-
Acetic acid (glacial or a dilute solution)
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Personal Protective Equipment (as specified in the table above)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform the entire procedure within a certified chemical fume hood.
-
Place the waste solution of this compound in a suitable reaction vessel equipped with a stir bar.
-
-
Quenching:
-
Begin stirring the solution gently.
-
Slowly add acetic acid dropwise to the stirring solution. The yellow color of the diazomethylketone is an indicator of its presence.
-
Continue the dropwise addition of acetic acid. The reaction will produce nitrogen gas, which will be observed as bubbling.[1]
-
Monitor the reaction closely. The endpoint is reached when the yellow color of the solution disappears and the evolution of nitrogen gas ceases.[1]
-
-
Verification of Neutralization:
-
Once the visual indicators suggest the reaction is complete, add a few more drops of acetic acid to ensure all the diazomethylketone has been quenched.
-
Observe the solution to confirm that no further gas evolution or color change occurs.
-
-
Final Disposal:
-
The resulting neutralized solution, which now contains the corresponding acetate (B1210297) ester, can be disposed of as a standard non-hazardous organic waste stream, in accordance with your institution's specific waste management guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure its safe disposal, thereby maintaining a secure research environment.
References
Personal protective equipment for handling Z-Phe-Ala-diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Z-Phe-Ala-diazomethylketone. As a diazomethylketone, this compound is classified as potentially explosive and toxic, demanding strict adherence to safety protocols. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safe utilization of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | Operations involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety goggles and face shield | ANSI Z87.1-compliant safety goggles are required. A face shield should be worn over the goggles to protect against splashes. |
| Body Protection | Flame-resistant laboratory coat | A lab coat made of flame-resistant material is essential to protect against splashes and potential fires. |
| Respiratory Protection | Air-purifying respirator (APR) | In situations where the concentration of airborne substances is known and the criteria for using air-purifying respirators are met, a full-face APR with appropriate cartridges should be used. For emergencies or situations with high exposure potential, a supplied-air respirator (SAR) is required. |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following protocol outlines the key steps from reception to experimental use.
1. Receiving and Storage:
-
Upon receipt, immediately transfer the compound to a designated cold storage unit.
-
Store this compound as a powder at -20°C for long-term storage (up to 3 years) or in a suitable solvent at -80°C for shorter periods (up to 1 year), always keeping it away from moisture and light.[1]
-
The storage area should be clearly labeled with "Danger: Reactive and Toxic Chemical."
2. Preparation for Use:
-
Before handling, ensure the chemical fume hood is operational and the work area is free of incompatible materials, sharp metal edges, and scratched glassware.[2]
-
Allow the container to equilibrate to the temperature of the fume hood before opening to prevent condensation of atmospheric moisture.
-
If preparing a solution, use a suitable inert solvent as specified by the supplier.
3. During the Experiment:
-
Conduct all manipulations of the compound, including weighing and solution preparation, within the certified chemical fume hood.
-
Use glassware that is free of cracks and scratches. Fire-polished joints are preferable to ground glass joints to minimize friction.
-
Avoid contact with strong acids, bases, and oxidizing agents, as these can trigger decomposition.
4. Post-Experiment:
-
Securely seal the container of any remaining this compound and return it to its designated cold storage.
-
Decontaminate all glassware and equipment that came into contact with the compound. A recommended procedure is to rinse with a small amount of a suitable solvent (e.g., the solvent used in the reaction) and collect the rinsate as hazardous waste.
-
Clean the work area within the fume hood thoroughly.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Disposal Plan: Deactivation and Waste Management
Due to its reactive nature, this compound waste must be deactivated before disposal. The primary method for safe disposal involves quenching the reactive diazo group with a weak acid.[2][3][4]
Step-by-Step Disposal Protocol:
-
Preparation:
-
All disposal procedures must be performed in a certified chemical fume hood.
-
Prepare a quenching solution of dilute acetic acid in a suitable reaction vessel.
-
-
Quenching Procedure:
-
Slowly add the waste solution containing this compound to the acetic acid solution with stirring. If the waste is solid, it should first be dissolved in an inert solvent.
-
Continue adding the waste dropwise. The reaction is complete when the characteristic yellow color of the diazomethylketone disappears and the evolution of nitrogen gas ceases.[3][4]
-
Caution: The reaction produces nitrogen gas, which can cause pressure buildup if not properly vented. Ensure the reaction vessel is not sealed.
-
-
Waste Collection and Disposal:
-
Once the quenching process is complete, the resulting solution, which now contains a more stable acetate (B1210297) ester, should be collected in a properly labeled hazardous waste container.[2]
-
Dispose of the container through your institution's official chemical waste management program.
-
Do not mix unquenched diazomethylketone waste with other chemical waste streams.
-
Caption: A step-by-step workflow for the safe deactivation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
